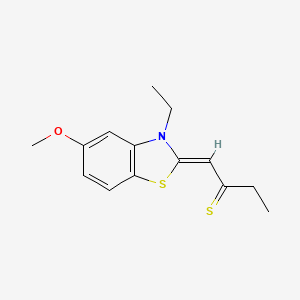![molecular formula C19H11ClN2O5 B11635840 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)
2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-cloro-5-{5-[(Z)-(5-ciano-2-hidroxi-4-metil-6-oxopirimidin-3(6H)-ilideno)metil]furan-2-il}benzoico es un compuesto orgánico complejo con una estructura única que incluye una parte de ácido benzoico clorado, un anillo de furano y un derivado de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-cloro-5-{5-[(Z)-(5-ciano-2-hidroxi-4-metil-6-oxopirimidin-3(6H)-ilideno)metil]furan-2-il}benzoico generalmente implica múltiples pasos. Un método común comienza con la cloración del ácido benzoico para producir ácido 2-clorobenzoico. Esto es seguido por una serie de reacciones para introducir las partes de furano y piridina. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para asegurar que se obtenga el producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando equipos automatizados para garantizar la coherencia y la eficiencia. El proceso probablemente incluiría pasos como la cloración, la ciclización y las reacciones de condensación, con un control cuidadoso de las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-cloro-5-{5-[(Z)-(5-ciano-2-hidroxi-4-metil-6-oxopirimidin-3(6H)-ilideno)metil]furan-2-il}benzoico puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original .
Aplicaciones Científicas De Investigación
El ácido 2-cloro-5-{5-[(Z)-(5-ciano-2-hidroxi-4-metil-6-oxopirimidin-3(6H)-ilideno)metil]furan-2-il}benzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones y vías biológicas.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-cloro-5-{5-[(Z)-(5-ciano-2-hidroxi-4-metil-6-oxopirimidin-3(6H)-ilideno)metil]furan-2-il}benzoico ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estas interacciones pueden influir en varias vías bioquímicas, lo que lleva a cambios en las funciones celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Ácido (Z)-3-(5-((5-cloro-2-oxoindolin-3-ilideno)metil)furan-2-il)benzoico: Comparte una estructura similar de furano y ácido benzoico, pero difiere en la parte de piridina.
Ácido 2-cloro-5-(5-{(E)-[(2Z)-3-(2-metoxietil)-4-oxo-2-(fenilimino)-1,3-tiazolidin-5-ilideno]metil}furan-2-il)benzoico: Otro compuesto estructuralmente relacionado con diferentes sustituyentes.
Singularidad
La singularidad del ácido 2-cloro-5-{5-[(Z)-(5-ciano-2-hidroxi-4-metil-6-oxopirimidin-3(6H)-ilideno)metil]furan-2-il}benzoico radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H11ClN2O5 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
2-chloro-5-[5-[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H11ClN2O5/c1-9-12(17(23)22-18(24)14(9)8-21)7-11-3-5-16(27-11)10-2-4-15(20)13(6-10)19(25)26/h2-7H,1H3,(H,25,26)(H,22,23,24)/b12-7- |
Clave InChI |
OSQAREPRTBDRQW-GHXNOFRVSA-N |
SMILES isomérico |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N |
SMILES canónico |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11635759.png)
![8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11635760.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)
![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11635778.png)
![Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11635787.png)
![(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635804.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635809.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635814.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635829.png)

![5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)
![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)
